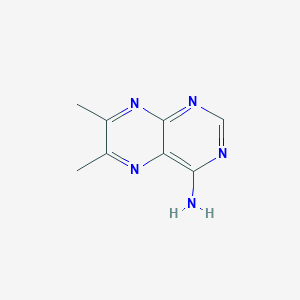

6,7-Dimethylpteridin-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

19152-94-4 |

|---|---|

Molecular Formula |

C8H9N5 |

Molecular Weight |

175.19 g/mol |

IUPAC Name |

6,7-dimethylpteridin-4-amine |

InChI |

InChI=1S/C8H9N5/c1-4-5(2)13-8-6(12-4)7(9)10-3-11-8/h3H,1-2H3,(H2,9,10,11,13) |

InChI Key |

GRMUOCOPYREGEW-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(N=CN=C2N=C1C)N |

Canonical SMILES |

CC1=NC2=C(N=CN=C2N=C1C)N |

Origin of Product |

United States |

Synthetic Methodologies for 6,7 Dimethylpteridin 4 Amine and Its Derivatives

De Novo Synthesis of the Pteridine (B1203161) Nucleus Relevant to 6,7-Dimethylpteridin-4-amine

The de novo synthesis, or the construction of the pteridine core from non-pteridine starting materials, is a fundamental approach in this field. rsc.orgwikipedia.org This strategy allows for the systematic introduction of substituents and functional groups, providing a versatile platform for creating a diverse range of pteridine derivatives.

Condensation Reactions Utilizing Diamine and Diketone Precursors

A prevalent and historically significant method for constructing the pteridine skeleton is the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, a reaction often referred to as the Gabriel-Isay synthesis. nih.govnih.gov This approach directly forms the pyrazine (B50134) ring onto the pre-existing pyrimidine (B1678525) core.

The reaction of pyrimidine-4,5-diamine with a symmetrical α-diketone, such as biacetyl, provides a direct and high-yielding route to the corresponding 6,7-disubstituted pteridine. thieme-connect.de For instance, the condensation of pyrimidine-4,5-diamine with biacetyl in refluxing methanol (B129727) furnishes 6,7-dimethylpteridine in excellent yield. thieme-connect.de Similarly, the reaction of 2,4,5,6-tetraminopyrimidine with biacetyl yields 2,4-diamino-6,7-dimethylpteridine (B73076). google.com

However, the use of unsymmetrical α-dicarbonyl compounds can lead to the formation of a mixture of regioisomers, complicating the synthesis and purification process. nih.govthieme-connect.de The orientation of the final substituents on the pyrazine ring is dependent on the relative reactivity of the two carbonyl groups. thieme-connect.de

| Diamine Precursor | Diketone Precursor | Product | Reference |

| Pyrimidine-4,5-diamine | Biacetyl | 6,7-Dimethylpteridine | thieme-connect.de |

| 2,4,5,6-Tetraminopyrimidine | Biacetyl | 2,4-Diamino-6,7-dimethylpteridine | google.com |

| Pyrimidine-4,5-diamine | Benzil | 6,7-Diphenylpteridine | thieme-connect.de |

Cyclization Strategies Involving Pyrimidine and Pyrazine Scaffolds

Alternative to the Gabriel-Isay approach, the pteridine ring can be constructed through cyclization strategies that involve either pre-functionalized pyrimidines or pyrazines.

One such method is the Timmis reaction, which offers a regioselective route to pteridines. nih.govnih.gov This reaction involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group, such as a ketone, aldehyde, ester, or nitrile. nih.govnih.gov The regioselectivity arises from the initial condensation between the C6-amino group of the pyrimidine and the carbonyl group of the active methylene compound, followed by cyclization involving the nitroso group. nih.gov For example, the reaction of 4,6-diamino-5-nitroso-2-phenylpyrimidine with benzyl (B1604629) methyl ketone in the presence of potassium acetate (B1210297) yields 4-amino-7-methyl-2,6-diphenylpteridine. orientjchem.org

Another strategy involves the construction of the pteridine ring from pyrazine precursors. This can be achieved through the annulation of a pyrimidine ring onto a suitably substituted pyrazine. thieme-connect.deresearchgate.net

Regioselective Annulation Approaches for Pteridine Ring Formation

Regioselectivity is a critical consideration in pteridine synthesis, particularly when unsymmetrical precursors are employed. Several strategies have been developed to control the orientation of substituents on the pteridine core.

The Viscontini reaction, for instance, utilizes sugar-derived α-oxo oximes as the dicarbonyl component, leading to a regioselective synthesis of pterins. nih.gov The Amadori rearrangement of the initial condensation product directs the regioselectivity of the subsequent cyclization. nih.gov

Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for the regioselective synthesis of functionalized heterocycles, and these methods can be applied to the construction of pteridine systems. nih.gov These reactions allow for the precise introduction of substituents at specific positions on the heterocyclic scaffold.

Directed Synthesis of this compound and Structural Analogs

The direct synthesis of this compound and its analogs often involves a combination of building the core pteridine structure with the desired methylation pattern and subsequent introduction of the 4-amino group.

Synthetic Routes to 6,7-Dimethylated Pteridine Derivatives

As previously mentioned, the Gabriel-Isay condensation of a diaminopyrimidine with biacetyl is a straightforward method to obtain the 6,7-dimethylpteridine core. thieme-connect.de For example, reacting pyrimidine-4,5-diamine with biacetyl provides 6,7-dimethylpteridine. thieme-connect.de This core can then be further functionalized.

Introduction of the 4-Amino Functionality on the Pteridine Core

The introduction of an amino group at the 4-position of the pteridine ring is a key step in the synthesis of this compound. This transformation can be achieved through various methods, often involving the displacement of a suitable leaving group at the 4-position.

Commonly, a 4-hydroxypteridine or a 4-chloropteridine (B1599579) is used as a precursor. The hydroxyl group can be converted to a chloro group, which is then susceptible to nucleophilic substitution by ammonia (B1221849) or an amine to introduce the 4-amino functionality. herts.ac.uk The reactivity of halopteridines is a key aspect of pteridine chemistry, with chloro- and bromopteridines generally exhibiting similar reactivity. thieme-connect.de

Alternatively, the synthesis can start from a pyrimidine already containing the necessary amino groups. For instance, the condensation of 2,4,5,6-tetraminopyrimidine with a 1,2-dicarbonyl compound directly yields a 2,4-diaminopteridine (B74722) derivative. google.com

Optimization of Reaction Conditions for Enhanced Efficiency and Purity

The synthesis of this compound and its analogs can be optimized through various strategies to enhance both the yield and purity of the final product. These methods range from traditional heating to modern microwave-assisted protocols.

One effective method involves the condensation of a pyrimidine precursor with a suitable dicarbonyl compound. The optimization of these reactions often involves careful selection of solvents, catalysts, and reaction temperatures. For instance, the use of polar aprotic solvents like DMF or DMSO can be beneficial.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction times and improving yields. For example, coupling reactions that might take hours or even days under conventional heating can often be completed in a fraction of the time with microwave irradiation, frequently leading to cleaner products with reduced byproduct formation.

Reductive amination of a corresponding ketone precursor represents another synthetic route. Optimization of this reaction can involve screening different reducing agents and reaction conditions to maximize the conversion to the desired amine while minimizing over-reduction or other side reactions.

The following table summarizes a comparison of different synthetic methods for a related pteridine derivative, highlighting the impact of reaction conditions on yield and purity.

| Method | Catalyst/Reagents | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃ | 80 | 62 | 98.5 |

| Reductive Amination | Pd/C (10%) | 100 | 55 | 97.8 |

| Microwave-Assisted | None | 120 (microwave) | 75 | 99.1 |

Functionalization and Derivatization of this compound Scaffolds

The this compound scaffold provides multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be targeted to the pteridine skeleton at the C-6 and C-7 positions, the 4-amino group, and can also be performed stereoselectively to introduce chirality.

Chemical Modification of the Pteridine Skeleton at C-6 and C-7 Positions

The methyl groups at the C-6 and C-7 positions of the pteridine ring are benzylic in nature and are thus susceptible to various chemical transformations. herts.ac.uk

Oxidation: The methyl groups can be oxidized to introduce carbonyl functionalities. Autoxidation of these alkyl groups can provide access to pteridines with carbonyl groups at the C-6 position. psu.edu Manganese dioxide (MnO₂) is another reagent that can be employed for the selective oxidation of such methyl groups.

Bromination: Bromination of the methyl groups can be achieved to activate these positions for further nucleophilic substitution. For example, bromination of a 2-amino-6-methylpteridin-4(3H)-one has been used to activate the 6-position. psu.edu

Cross-Coupling Reactions: The pteridine ring can be functionalized via cross-coupling reactions. For instance, 6- and 7-aryl pteridines can be prepared through the condensation of substituted 5,6-diaminopyrimidines with substituted phenylglyoxals or benzils. herts.ac.uk The regioselectivity of these reactions can often be controlled by the pH of the reaction medium. herts.ac.uk

The following table provides examples of functionalization reactions at the C-6 and C-7 positions of pteridine derivatives.

| Reaction Type | Reagents | Position(s) Modified | Product Type | Reference |

|---|---|---|---|---|

| Oxidation | MnO₂ | C-7 | Pteridine-dione | |

| Bromination | NBS | C-6 methyl group | 6-Bromomethylpteridine | psu.edu |

| Condensation | Phenylglyoxal | C-6 or C-7 | 6- or 7-Aryl pteridine | herts.ac.uk |

Reactions Involving the 4-Amino Group

The 4-amino group of this compound is a key site for derivatization, influencing the molecule's electronic properties and potential biological interactions.

Acylation: The amino group can be acylated to form the corresponding amides. For example, treatment with di-tert-butyl dicarbonate (B1257347) can introduce a Boc-protecting group. thieme-connect.de

Displacement Reactions: The 4-amino group can be displaced under certain conditions. For instance, displacement of a related O4-alkyl group with ammonia at room temperature can lead to the corresponding pteridin-2,4-diamines. researchgate.net The reactivity of the 4-position towards nucleophilic attack is a characteristic feature of the pteridine ring system. orientjchem.org

Synthesis of N-phenyl derivatives: N-phenyl-6,7-di-p-tolylpteridin-4-amine derivatives have been synthesized by reacting 4-chloro-6,7-di-p-tolylpteridine with various anilines in dimethylformamide (DMF). ijpbs.com

The table below details reactions involving the 4-amino group of pteridine systems.

| Reaction Type | Reagents | Resulting Functional Group | Reference |

|---|---|---|---|

| Acylation | (t-BuCO)₂O, DMAP | (Acylamino)pteridine | thieme-connect.de |

| Displacement (from O-alkyl precursor) | Ammonia | Pteridin-2,4-diamine | researchgate.net |

| N-Arylation (from chloro precursor) | Aniline, DMF | N-Phenylpteridin-4-amine | ijpbs.com |

Stereoselective Approaches for Chiral Pteridine Derivatives

The introduction of chirality into the pteridine scaffold is of significant interest for various applications. Stereoselective synthesis can be achieved through several methods, including the use of chiral auxiliaries, stereoselective reductions, and the resolution of racemic mixtures.

Catalytic Hydrogenation: The reduction of the pyrazine ring in pteridines can be performed stereoselectively. For example, catalytic hydrogenation of 6,7-dimethylpterin in the presence of PtO₂ favors the formation of the cis-isomer due to the syn-addition of hydrogen across the pyrazine ring.

Use of Chiral Resolving Agents: Racemic mixtures of tetrahydropterins can be resolved using chiral resolving agents. For instance, 6-methyl-5,6,7,8-tetrahydropterin can be resolved by recrystallization with 2S,3S-(-)-O,O'-dibenzoyltartaric acid, which forms diastereomeric salts with different solubilities.

Asymmetric Synthesis: Stereoselective synthesis can also be achieved by employing chiral building blocks or catalysts. For example, the Michael addition of a chiral lithium amide to an α,β-unsaturated ester has been shown to be a highly stereoselective method for preparing chiral β-amino acids, which could be precursors to chiral pteridine derivatives. beilstein-journals.org

The following table outlines various stereoselective approaches for generating chiral pteridine derivatives.

| Approach | Method | Key Feature | Outcome | Reference |

|---|---|---|---|---|

| Stereoselective Reduction | Catalytic Hydrogenation (PtO₂) | Syn-addition of hydrogen | cis-Isomer favored | |

| Resolution of Racemates | Diastereomeric Salt Formation | Use of chiral resolving agent | Separation of enantiomers | |

| Asymmetric Synthesis | Michael Addition | Use of chiral nucleophile | High stereoselectivity | beilstein-journals.org |

Biochemical and Biological Roles of Pteridines: Implications for 6,7 Dimethylpteridin 4 Amine Research

Pteridines as Natural Cofactors and Metabolic Intermediates

Pteridine (B1203161) derivatives are fundamental to various biochemical processes. wikipedia.org Unconjugated pteridines, such as tetrahydrobiopterin (B1682763) (BH4), and conjugated forms, like folates, serve as essential cofactors for numerous enzymes and are key intermediates in critical metabolic pathways. nih.govresearchgate.net Their functions range from facilitating amino acid metabolism to participating in the synthesis of neurotransmitters and nucleic acids. wikipedia.orgresearchgate.net The redox activity of the pteridine ring is central to these roles, allowing them to exist in fully oxidized, dihydro (semi-reduced), and tetrahydro (fully reduced) states, each with distinct biological activities. wikipedia.org

Biosynthetic Pathways of Pteridines from Guanosine (B1672433) Triphosphate (GTP)

The de novo synthesis of most pteridines originates from the nucleotide guanosine triphosphate (GTP). ontosight.ainih.gov This evolutionarily conserved pathway begins with a complex enzymatic transformation of GTP. researchgate.net

The key steps are:

Conversion to Dihydroneopterin Triphosphate: The enzyme GTP cyclohydrolase I (GTPCH) catalyzes the opening of the imidazole (B134444) ring of GTP and subsequent rearrangement and cyclization to form 7,8-dihydroneopterin (B1664191) triphosphate. nih.govresearchgate.net This is the rate-limiting step in the pathway. nih.gov

Formation of 6-Pyruvoyltetrahydropterin (PPH4): The enzyme 6-pyruvoyltetrahydropterin synthase (PTPS) removes the triphosphate group from dihydroneopterin triphosphate to produce PPH4. wikipedia.orgnih.gov

Reduction to Tetrahydrobiopterin (BH4): From PPH4, the pathway can proceed through one or more reduction steps catalyzed by enzymes like sepiapterin (B94604) reductase (SR) to yield the vital cofactor tetrahydrobiopterin. wikipedia.orgnih.gov

This core pathway gives rise to various unconjugated pteridines that are critical for cellular function. nih.gov

Enzymatic Activities Associated with Pteridine Metabolism

The synthesis and regeneration of pteridine cofactors are governed by a specific set of enzymes. The activities of these enzymes are crucial for maintaining the necessary intracellular pools of reduced pteridines. nih.gov Deficiencies in these enzymes can lead to significant metabolic disorders. portlandpress.com

Table 1: Key Enzymes in Pteridine Metabolism

| Enzyme | Abbreviation | Function |

| GTP cyclohydrolase I | GTPCH | Catalyzes the first and rate-limiting step in pteridine biosynthesis, converting GTP to 7,8-dihydroneopterin triphosphate. nih.govresearchgate.netnih.gov |

| 6-Pyruvoyltetrahydropterin synthase | PTPS | Catalyzes the conversion of 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin. wikipedia.orgnih.gov |

| Sepiapterin reductase | SR | Catalyzes the final steps in the synthesis of tetrahydrobiopterin (BH4) from its precursors. wikipedia.orgresearchgate.netnih.gov |

| Dihydropteridine reductase | DHPR | Regenerates BH4 from its oxidized form, quinonoid dihydrobiopterin, after it has been used as a cofactor by hydroxylase enzymes. acs.org |

| Dihydrofolate reductase | DHFR | Reduces dihydrofolate to tetrahydrofolate, a key step in one-carbon metabolism. It can also reduce 7,8-dihydrobiopterin to BH4 in a "salvage pathway". ontosight.aiportlandpress.com |

Molecular Interactions and Functional Modulations

Pteridine derivatives exert their biological effects through specific interactions with biomolecules, modulating their function. This includes acting as ligands for proteins and nucleic acids and participating as essential cofactors in major metabolic networks.

Pteridine Derivatives as Ligands for Biomolecular Targets, including RNA Duplexes

Beyond their role as transient cofactors, pteridines can act as stable ligands that bind to and modulate the function of proteins and nucleic acids. Research has shown that certain pteridine derivatives can bind with high affinity and selectivity to specific biomolecular targets.

A notable example is the synthetic derivative 2,4-diamino-6,7-dimethylpteridine (B73076) , which has been identified as a fluorescent ligand that strongly and selectively binds to an orphan cytosine base within an RNA duplex. nih.govrsc.org This interaction is highly specific, and the substitution pattern on the pteridine ring significantly influences the binding behavior. nih.gov This finding highlights the potential for pteridine scaffolds to be developed as molecular probes or therapeutic agents targeting specific RNA structures. rsc.orgscispace.com Other studies have also explored pteridine derivatives modified with guanidino groups for the selective detection of guanine (B1146940) in RNA duplexes. researchgate.net

Participation in One-Carbon Metabolism and Nucleic Acid Synthesis Pathways

Folate, a conjugated pteridine, is central to one-carbon metabolism. mdpi.comtavernarakislab.gr Its reduced form, tetrahydrofolate (THF), acts as a carrier for one-carbon units (e.g., methyl, methylene (B1212753), formyl groups) which are essential for the de novo synthesis of purines (adenine and guanine) and thymidylate, a pyrimidine (B1678525). researchgate.netnih.gov These nucleotides are the fundamental building blocks of DNA and RNA.

The folate cycle is a complex network of reactions where one-carbon units are transferred from donor molecules like serine and attached to the N5 and/or N10 positions of the pteridine ring of THF. researchgate.netnih.gov These activated one-carbon units are then donated to various biosynthetic pathways. nih.gov The enzyme dihydrofolate reductase (DHFR) plays a critical role in this cycle by regenerating THF from dihydrofolate (DHF), ensuring a continuous supply of the active cofactor. researchgate.net Through this central role, pteridines are intrinsically linked to cellular proliferation, DNA replication, and repair. researchgate.net

Involvement in Neurotransmitter Biosynthesis Systems

The unconjugated pteridine, tetrahydrobiopterin (BH4), is an indispensable cofactor for the aromatic amino acid hydroxylases. wikipedia.orgnih.gov These enzymes catalyze the rate-limiting steps in the biosynthesis of several critical monoamine neurotransmitters. researchgate.netcambridge.org

A deficiency in BH4 can lead to severe neurological dysfunction due to the diminished production of these neurotransmitters. wikipedia.org The involvement of BH4 is crucial for:

Dopamine, Norepinephrine (B1679862), and Epinephrine Synthesis: Tyrosine hydroxylase (TH) requires BH4 to convert L-tyrosine to L-DOPA, the precursor to dopamine, which is subsequently converted to norepinephrine and epinephrine. wikipedia.orgcambridge.org

Serotonin Synthesis: Tryptophan hydroxylase (TPH) uses BH4 to hydroxylate L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), the immediate precursor of serotonin. wikipedia.orgcambridge.org

The availability of BH4 can therefore directly regulate the synthesis of these key neurotransmitters, impacting mood, cognition, and motor control. nih.govresearchgate.net

Table 2: Pteridine-Dependent Neurotransmitter Synthesis

| Enzyme | Pteridine Cofactor | Substrate | Product | Associated Neurotransmitter(s) |

| Phenylalanine Hydroxylase (PAH) | Tetrahydrobiopterin (BH4) | L-Phenylalanine | L-Tyrosine | Indirectly affects catecholamine synthesis. wikipedia.orgacs.org |

| Tyrosine Hydroxylase (TH) | Tetrahydrobiopterin (BH4) | L-Tyrosine | L-DOPA | Dopamine, Norepinephrine, Epinephrine. wikipedia.orgacs.org |

| Tryptophan Hydroxylase (TPH) | Tetrahydrobiopterin (BH4) | L-Tryptophan | 5-Hydroxytryptophan | Serotonin. wikipedia.orgacs.org |

Advanced Analytical and Spectroscopic Characterization of Pteridine Compounds

High-Resolution Spectroscopic Techniques for Structural Elucidation

The precise determination of the molecular structure and characteristics of 6,7-Dimethylpteridin-4-amine relies on a suite of high-resolution spectroscopic methods. These techniques provide detailed insights into the compound's molecular architecture, mass, and the nature of its chemical bonds and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, ¹H NMR spectroscopy provides critical information about the chemical environment of the hydrogen atoms, confirming the placement of the methyl and amine groups on the pteridine (B1203161) core. The chemical shifts (δ) are indicative of the electronic environment of the protons. For instance, the protons of the two methyl groups at the C6 and C7 positions typically appear as singlets in the aliphatic region of the spectrum. The protons of the amine group and the aromatic proton on the pteridine ring will have distinct chemical shifts, often influenced by the solvent used for analysis.

¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity |

| C6-CH₃ | 2.45 | Singlet |

| C7-CH₃ | 2.55 | Singlet |

| NH₂ | 7.0-7.5 (broad) | Singlet |

| C2-H | 8.30 | Singlet |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula (C₈H₉N₅) by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. Furthermore, fragmentation analysis, often achieved through techniques like tandem mass spectrometry (MS/MS), offers valuable structural information. The fragmentation pattern reveals characteristic losses of small neutral molecules or radicals, which helps to piece together the molecular structure. For example, the loss of a methyl group (CH₃) or hydrogen cyanide (HCN) from the parent ion are common fragmentation pathways for pteridine derivatives.

Key Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M]+ | 175.0858 | Molecular Ion |

| [M-CH₃]+ | 160.0626 | Loss of a methyl group |

| [M-HCN]+ | 148.0797 | Loss of hydrogen cyanide |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to N-H stretching vibrations of the amine group, C-H stretching of the methyl and aromatic groups, and C=N and C=C stretching vibrations within the pteridine ring system.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The pteridine ring system contains a conjugated π-electron system, which gives rise to characteristic absorption bands in the UV-Vis region. The position and intensity of these absorption maxima (λmax) are sensitive to the substitution pattern on the pteridine core and the pH of the solution.

Spectroscopic Data for this compound

| Spectroscopy Type | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

| IR | 3300-3100 | N-H stretching (amine) |

| IR | 2950-2850 | C-H stretching (methyl) |

| IR | 1650-1550 | C=N and C=C stretching (ring) |

| UV-Vis | ~250, ~320, ~370 | π → π* transitions |

Chromatographic and Separation Methodologies for Pteridine Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound, especially from complex mixtures or reaction products.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for its quantitative determination. By selecting an appropriate stationary phase (e.g., C18) and mobile phase, a sharp, well-resolved peak corresponding to the compound can be obtained. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for accurate quantification.

Typical HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~5.8 min (variable) |

Coupled Techniques: HPLC-Mass Spectrometry (HPLC-MS/MS) for Complex Mixture Profiling

For the analysis of this compound in complex matrices, such as biological samples or environmental extracts, the coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) provides a highly sensitive and selective analytical method. HPLC separates the components of the mixture, and the mass spectrometer provides structural confirmation and quantification. This combination allows for the confident identification and measurement of the target compound even at very low concentrations, by monitoring specific precursor-to-product ion transitions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationships of pteridine compounds.

In the crystal structure of 2,4-diamino-7-(hydroxymethyl)pteridin-1-ium nitrate, another related pteridine derivative, the pteridine ring system is observed to be planar. The crystal packing is stabilized by a network of N—H⋯O and O—H⋯O hydrogen bonds, which form sheet-like structures. iucr.org This planarity and the potential for extensive hydrogen bonding are likely key features of the solid-state structure of this compound as well.

Table 1: Crystallographic Data for a Related Pteridine Compound

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 2,4-diamino-7-(hydroxymethyl)pteridin-1-ium nitrate | C₇H₉N₆O⁺·NO₃⁻ | Orthorhombic | Cmc2₁ | 6.4060 | 14.960 | 10.867 | 90 | 90 | 90 | 1041.4 | 4 |

Data sourced from a study on a related pteridine derivative. iucr.org

Advanced Optical Spectroscopies: Fluorescence and Phosphorescence Applications

The extended π-electron system of the pteridine ring imparts these molecules with interesting photophysical properties, including fluorescence and phosphorescence. These emission processes are highly sensitive to the molecular structure and the local environment, making them valuable probes in various scientific fields.

Fluorescence:

Pteridine derivatives are known to exhibit fluorescence, with the emission properties being dependent on the nature and position of substituents on the pteridine core. While specific fluorescence data for this compound is not extensively detailed in the literature, studies on related compounds provide a basis for understanding its potential behavior. For instance, various pteridine nucleoside analogues have been synthesized and their fluorescence properties characterized, with emission maxima typically observed in the range of 400 to 444 nm. researchgate.net The fluorescence quantum yields of pterin (B48896) derivatives can be quite high, in some cases exceeding 0.4. researchgate.net

The fluorescence of pteridines can be influenced by environmental factors such as pH and the presence of interacting molecules. For example, 2,4-diamino-6,7-dimethylpteridine (B73076) has been utilized as a fluorescent ligand for sensing specific nucleic acid structures, highlighting the sensitivity of its emission to binding events.

Phosphorescence:

Phosphorescence, the emission of light from a triplet excited state, has also been observed for pteridine compounds, typically at low temperatures. A study on 2-amino-4-hydroxy-6,7-dimethylpteridine (DMP), a structurally similar compound to this compound, provides valuable insights. researchgate.net In this study, the phosphorescence of DMP was measured in an ethanol-buffer mixture at 77 K. researchgate.net

The main phosphorescence maximum for DMP was observed at 505 nm, corresponding to a triplet-level energy of 2.45 eV. researchgate.net The phosphorescence quantum yield was found to be in the range of 2-6%, with a lifetime of 0.9-1.2 seconds. researchgate.net At room temperature, no phosphorescence was observed for this compound; instead, photosensitized generation of singlet oxygen was detected. researchgate.net These findings suggest that this compound may also exhibit phosphorescence under similar cryogenic conditions. The efficiency of intersystem crossing to the triplet state and the subsequent radiative decay are key determinants of the observed phosphorescence.

Table 2: Photophysical Data for a Related Pteridine Compound

| Compound | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Lifetime (τ) | Conditions |

| 2-amino-4-hydroxy-6,7-dimethylpteridine (Fluorescence) | ~350 | 427 | - | - | 77 K, ethanol-buffer |

| 2-amino-4-hydroxy-6,7-dimethylpteridine (Phosphorescence) | ~350 | 505 | 0.02-0.06 | 0.9-1.2 s | 77 K, ethanol-buffer |

Data sourced from a study on a related pteridine derivative. researchgate.net

Computational and Theoretical Chemistry Approaches in Pteridine Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic structure and predicting the reactivity of pteridine (B1203161) systems. herts.ac.uknih.govshd-pub.org.rs For 6,7-Dimethylpteridin-4-amine, these calculations can elucidate the distribution of electron density, molecular orbital energies, and electrostatic potential, which are fundamental to its chemical behavior.

Studies on analogous 4-amino-tetrahydropterin derivatives have revealed significant differences in electronic charge distribution compared to other pterin (B48896) systems, which may be attributed to the influence of the amino group at the C4 position. researchgate.net Ab initio Hartree-Fock methods have been employed to study these electronic properties, highlighting the unique characteristics imparted by the 4-amino substitution. researchgate.net For this compound, the methyl groups at the C6 and C7 positions would further modulate the electronic landscape of the pteridine core.

The reactivity of pteridines is intrinsically linked to their electronic structure. The electron-deficient nature of the pteridine ring system makes it susceptible to nucleophilic attack. herts.ac.uk DFT calculations can predict the most likely sites for electrophilic and nucleophilic attack by analyzing frontier molecular orbitals (HOMO and LUMO) and condensed Fukui functions. In the case of this compound, the amino group and the nitrogen atoms of the pteridine ring are expected to be key sites of interaction.

Furthermore, quantum chemical calculations are crucial for studying the tautomerism in pteridine derivatives. d-nb.infonih.govchemrxiv.orgresearchgate.netresearchgate.net The relative stabilities of different tautomeric forms of this compound in various environments (gas phase, solution) can be determined, which is essential for understanding its behavior in biological systems. For instance, calculations on pterin have shown that the keto-enol equilibrium predominantly favors the keto form. nih.gov

Table 1: Predicted Electronic Properties of a Pteridine Analog

| Property | Method | Basis Set | Predicted Value/Observation |

| Electronic Charge Distribution | Hartree-Fock | 3-21G* | Significant alteration by 4-amino group |

| Oxidation Potential | DFT | Not Specified | Influenced by substituents on the pyrimidine (B1678525) ring |

| Tautomeric Equilibrium | DFT | Not Specified | Keto form is generally more stable |

This table is illustrative and based on findings for analogous pteridine compounds.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict and analyze the binding of ligands to biological targets such as enzymes and receptors. researchgate.netijfmr.comnih.govnih.govacs.orgtandfonline.commdpi.comtandfonline.comresearchgate.netmdpi.comnih.govacs.org For this compound, these methods can provide valuable insights into its potential as a therapeutic agent by identifying its likely protein targets and elucidating its binding mode at the atomic level.

Docking studies on various pteridine derivatives have been conducted to explore their inhibitory potential against a range of enzymes, including pteridine reductases from parasites like Trypanosoma cruzi and Leishmania major, as well as nitric oxide synthases (NOS). researchgate.netnih.govmdpi.com These studies have shown that pteridine analogs can bind to the active sites of these enzymes, often mimicking the interactions of the natural substrates or cofactors.

In a hypothetical docking study of this compound with a target enzyme, the 4-amino group would likely form key hydrogen bond interactions with amino acid residues in the active site. The pteridine ring system could engage in π-stacking interactions with aromatic residues like phenylalanine or tyrosine. The methyl groups at C6 and C7 would influence the binding affinity and selectivity by fitting into specific hydrophobic pockets within the active site.

The results of docking simulations are typically evaluated using scoring functions that estimate the binding free energy. These scores, along with a detailed analysis of the predicted binding pose, can help prioritize compounds for experimental testing and guide the design of more potent and selective inhibitors.

Table 2: Illustrative Docking Simulation Parameters for a Pteridine Derivative

| Parameter | Tool/Method | Details |

| Protein Target | Not Applicable | Example: Pteridine Reductase 1 (PTR1) |

| Ligand Preparation | Not Applicable | Energy minimization and charge assignment |

| Docking Algorithm | AutoDock, GOLD, Glide | Lamarckian Genetic Algorithm or similar |

| Scoring Function | Not Applicable | Estimates binding affinity (e.g., in kcal/mol) |

| Key Interactions | Not Applicable | Hydrogen bonds, π-stacking, hydrophobic interactions |

This table presents a general workflow for molecular docking studies of pteridine derivatives.

Reaction Mechanism Elucidation through Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions involving pteridine derivatives. researchgate.netnih.gov By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the most favorable mechanism.

For instance, the synthesis of pteridines often involves condensation reactions, such as the Gabriel–Isay condensation, which can lead to the formation of regioisomers. nih.gov Computational studies can help understand the factors that control the regioselectivity of these reactions by examining the relative stabilities of the reaction intermediates and transition states.

The biosynthesis of pteridines, such as the conversion of GTP to dihydroneopterin triphosphate by GTP cyclohydrolase I, has also been investigated using computational approaches. researchgate.net These studies have provided insights into the roles of key amino acid residues in the enzyme's active site and the nature of the chemical transformations involved.

In the context of this compound, computational methods could be used to study its synthesis, degradation pathways, and metabolic transformations. For example, the mechanism of its potential N-oxidation or hydroxylation by cytochrome P450 enzymes could be investigated by modeling the interaction of the compound with the enzyme's active site and calculating the energy barriers for different reaction steps.

Table 3: Computational Approaches to Reaction Mechanism Elucidation

| Computational Method | Application to this compound |

| Transition State Theory | Locating transition states in its synthesis or metabolism |

| Intrinsic Reaction Coordinate (IRC) | Confirming the connection between transition states and reactants/products |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule during a reaction |

Prediction of Spectroscopic Properties and Conformational Analysis

Computational chemistry provides powerful tools for the prediction of spectroscopic properties and for performing conformational analysis of molecules like this compound. nih.govacs.orgnih.govsemanticscholar.orgmdpi.comchemrxiv.orgacs.orgderpharmachemica.comgoogle.comnih.govharvard.edunih.govbeilstein-journals.orgcdnsciencepub.com These predictions are invaluable for interpreting experimental spectra and for understanding the three-dimensional structure and flexibility of the molecule.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be achieved with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. derpharmachemica.com For this compound, calculated ¹H and ¹³C NMR spectra would aid in the assignment of experimental signals and could help to confirm its structure. Discrepancies between calculated and experimental spectra can often point to interesting structural or dynamic effects.

Time-dependent density functional theory (TD-DFT) is a widely used method for predicting UV-Vis absorption spectra. google.comnih.govbeilstein-journals.org By calculating the excitation energies and oscillator strengths of the electronic transitions, it is possible to simulate the UV-Vis spectrum of this compound. This can help in understanding the electronic structure of the molecule and how it is affected by its environment.

Conformational analysis involves identifying the stable three-dimensional arrangements of a molecule and determining their relative energies. For a relatively rigid molecule like this compound, the conformational flexibility will be limited. However, computational methods can be used to explore the rotational barriers of the methyl groups and the planarity of the pteridine ring system.

Table 4: Computational Methods for Spectroscopic and Conformational Analysis

| Property | Computational Method | Expected Insights for this compound |

| NMR Spectra | GIAO-DFT | Assignment of ¹H and ¹³C chemical shifts |

| UV-Vis Spectra | TD-DFT | Prediction of absorption maxima and electronic transitions |

| Conformational Analysis | Molecular Mechanics/DFT | Determination of stable conformers and rotational barriers |

Future Directions and Emerging Research Avenues in 6,7 Dimethylpteridin 4 Amine Research

Development of Innovative Synthetic Methodologies for Pteridine (B1203161) Analogs

The synthesis of pteridine derivatives is fundamental to exploring their chemical and biological potential. While traditional methods like the Gabriel-Isay synthesis have been foundational, future research is focused on developing more efficient, versatile, and regioselective synthetic strategies. orientjchem.orgnih.gov Innovations in this area aim to facilitate the creation of diverse libraries of pteridine analogs for screening and functional studies.

Key areas for development include:

Optimization of Classical Reactions: Refining established methods, such as the Gabriel-Isay and Polonovski–Boon cyclizations, to improve yields, reduce reaction times, and accommodate a wider range of functional groups. nih.gov

Novel Cyclization Strategies: Exploring new ways to construct the core pteridine scaffold, potentially through [4 + 2]-cycloaddition reactions or by developing novel ring-closure techniques from pyrazine (B50134) precursors. acs.orgresearchgate.net

Modern Catalytic Methods: Incorporating advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions like the Sonogashira and Suzuki couplings, to functionalize the pteridine core at specific positions. nih.govmdpi.com This allows for the precise introduction of various substituents to tune the molecule's properties.

Mechano-chemistry: Utilizing techniques like ball milling as a green and efficient alternative to traditional solvent-based synthesis, which can open up new reaction pathways and facilitate the synthesis of previously inaccessible derivatives. mdpi.com

These advancements will enable chemists to systematically modify the pteridine structure, creating a wider array of analogs for biological evaluation. orientjchem.org

| Synthetic Strategy | Description | Potential Innovation |

| Gabriel-Isay Synthesis | Cyclo-condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. orientjchem.orgnih.gov | Development of microwave-assisted protocols; use of novel, functionalized dicarbonyl compounds to create greater diversity. |

| Polonovski–Boon Cyclization | A regiosepecific method for synthesizing semi-reduced dihydropterin derivatives. nih.gov | Expanding the substrate scope to create a wider range of dihydropteridines with specific substitution patterns. |

| Sonogashira/Suzuki Coupling | Palladium-catalyzed cross-coupling reactions to form C-C bonds, typically at halogenated positions of the pterin (B48896) ring. nih.govmdpi.com | Application to a broader range of pteridine precursors and coupling partners; development of more robust catalysts. |

| Ring Cleavage/Reclosure | Cleavage of the pteridine's pyrimidine (B1678525) ring followed by reclosure to introduce different substituents. acs.org | Designing new cleavage and recyclization sequences to generate novel pteridine scaffolds. |

Interdisciplinary Approaches in Pteridine Chemistry and Biology

The complexity of biological systems necessitates a collaborative approach to understanding the role and potential of pteridine compounds. Future research will increasingly rely on the integration of chemistry, biology, physics, and computational science to bridge the gap between molecular structure and biological function. google.comquora.com

Emerging interdisciplinary trends include:

Computational Chemistry and Molecular Modeling: Utilizing docking studies and molecular dynamics simulations to predict how pteridine analogs interact with biological targets like enzymes and receptors. bohrium.comnih.gov This in silico approach helps prioritize the synthesis of compounds with the highest potential for desired biological activity, saving time and resources.

Chemical Biology: Applying chemical tools and techniques to study and manipulate biological systems. This involves designing pteridine derivatives that can modulate specific cellular pathways, allowing for a detailed investigation of their biological roles.

Structural Biology: Using techniques like X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of pteridine analogs bound to their biological targets. This provides critical insights into the molecular basis of their activity and guides the rational design of more potent and selective compounds.

This convergence of disciplines is essential for elucidating the mechanisms of action of compounds like 6,7-Dimethylpteridin-4-amine and for designing next-generation molecules for therapeutic or diagnostic purposes. google.com

Exploration of Novel Pteridine-Based Chemical Probes and Tools

Chemical probes are small molecules designed to interact with a specific protein or biological target, enabling the study of that target's function in a biological system. nih.gov Developing pteridine-based chemical probes is a significant future direction that will help to deconvolve the biological functions and targets of this class of compounds.

Key aspects of this research area involve:

Design and Synthesis: Creating derivatives of this compound that incorporate specific functionalities, such as fluorescent tags, biotin (B1667282) labels, or photoreactive groups. These modifications allow for the visualization, isolation, and identification of binding partners within cells.

Target Identification and Validation: Using these labeled probes in chemoproteomics experiments to pull down and identify the specific proteins that pteridines interact with. nih.gov This is a powerful strategy for discovering novel drug targets and understanding the off-target effects of pteridine-based compounds.

Mechanism of Action Studies: Employing probes to investigate cellular pathways. For example, fluorescently-labeled pteridines can be used to track the compound's uptake, distribution, and localization within living cells, providing valuable information about its biological behavior. nih.gov

The development of high-quality, well-characterized chemical probes based on the pteridine scaffold is crucial for robustly validating their biological targets and exploring their full potential in biomedical research. chemicalprobes.org

Advancements in High-Throughput Screening and Analytical Platforms

To efficiently evaluate the biological activities of the increasingly diverse libraries of pteridine analogs, advancements in screening and analytical technologies are paramount. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds, accelerating the discovery of new lead molecules. dovepress.comyoutube.com

Future developments in this area will likely focus on:

Miniaturization and Automation: Implementing more sophisticated robotic systems and microplate formats to increase the speed and reduce the cost of screening campaigns. youtube.com

Advanced Assay Development: Creating more physiologically relevant cell-based and target-based assays to better predict the in vivo efficacy of pteridine compounds.

High-Content Screening (HCS): Utilizing automated microscopy and image analysis to simultaneously measure multiple parameters in cell-based assays, providing a more detailed picture of a compound's biological effects.

Enhanced Analytical Techniques: Improving analytical platforms for the sensitive detection and quantification of pteridines in biological samples. Techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are becoming increasingly powerful for profiling pteridines in cells and tissues. nih.govmdpi.com A novel HPLC-quadrupole time-of-flight mass spectrometry (HPLC-QTOF MS) method has been developed to simultaneously quantify and monitor numerous intracellular pteridines, which can aid in generating new hypotheses about their physiological functions. nih.gov

These technological advancements will accelerate the pace of pteridine research, from initial hit identification to detailed mechanistic studies.

| Technology Platform | Application in Pteridine Research | Future Advancement |

| High-Throughput Screening (HTS) | Rapidly screen large libraries of pteridine analogs for biological activity against specific targets. youtube.com | Integration of AI and machine learning for predictive screening; development of more complex, disease-relevant assays. |

| High-Content Screening (HCS) | Provide detailed, multi-parametric data on the cellular effects of pteridine compounds. | Improved image analysis algorithms; use of 3D cell cultures (organoids) for more physiologically relevant results. |

| HPLC-Mass Spectrometry | Accurately detect and quantify pteridines and their metabolites in complex biological fluids like blood, urine, and cell lysates. nih.govmdpi.com | Increased sensitivity and resolution for detecting low-abundance species; higher throughput for large-scale metabolomics studies. |

| Capillary Electrophoresis | An alternative analytical method for the separation and determination of pteridine compounds. mdpi.com | Enhanced coupling with mass spectrometry for improved identification; microfluidic "lab-on-a-chip" applications. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.